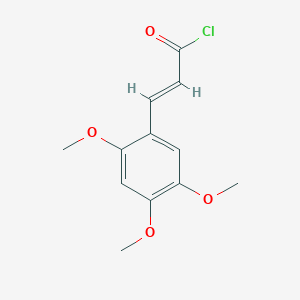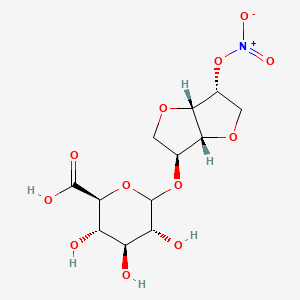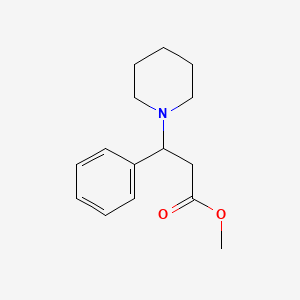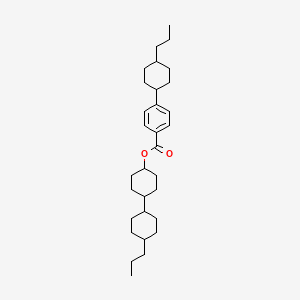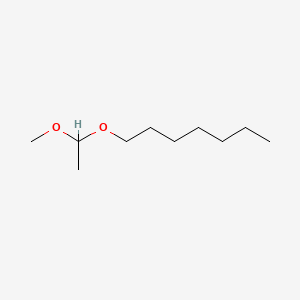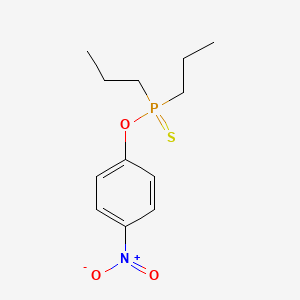
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester is a chemical compound with the molecular formula C12H18NO3PS and a molecular weight of 287.32 g/mol . This compound is known for its unique structure, which includes a phosphinothioic acid core with dipropyl and p-nitrophenyl ester groups attached. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester involves several steps. One common method includes the reaction of dipropylphosphinothioic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphinothioic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Phosphinothioic acid, dipropyl-, O-(p-nitrophenyl) ester can be compared with other similar compounds such as:
Phosphinothioic acid, P,P-diphenyl-, O-(4-nitrophenyl) ester: This compound has a similar structure but with diphenyl groups instead of dipropyl groups, leading to different chemical and biological properties.
Dipropylphosphinic acid derivatives: These compounds share the dipropylphosphinic acid core but differ in the ester or substituent groups attached, resulting in varied reactivity and applications.
This compound stands out due to its unique combination of dipropyl and p-nitrophenyl groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
5745-22-2 |
|---|---|
Molecular Formula |
C12H18NO3PS |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
(4-nitrophenoxy)-dipropyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H18NO3PS/c1-3-9-17(18,10-4-2)16-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
LORFACHPWQDSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(CCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
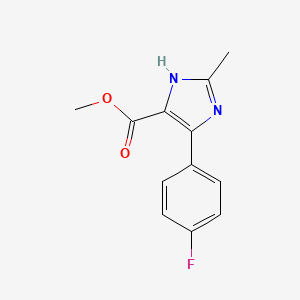
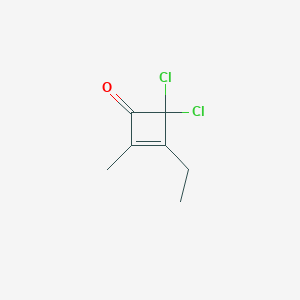

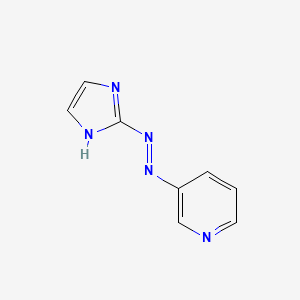
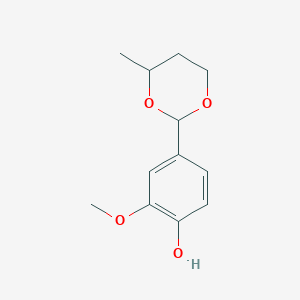
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
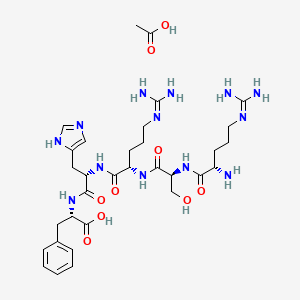
![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)
